molecular formula C32H42N4O6 B11657834 3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-propoxyphenyl)pyrrolidine-2,5-dione]

3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-propoxyphenyl)pyrrolidine-2,5-dione]

Cat. No.: B11657834
M. Wt: 578.7 g/mol
InChI Key: UIZBCCFUSRDCKD-UHFFFAOYSA-N
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Description

3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes two pyrrolidine-2,5-dione moieties and propoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the propoxyphenyl groups through nucleophilic substitution reactions. The final steps involve the coupling of the hexylamine linker and the formation of the final product under controlled conditions such as temperature, pH, and solvent choice.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: Similar in structure but contains a tetrazine moiety.

    2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Contains an acrylamide group instead of the propoxyphenyl groups.

Uniqueness

3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H42N4O6

Molecular Weight

578.7 g/mol

IUPAC Name

3-[6-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]hexylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C32H42N4O6/c1-3-19-41-25-13-9-23(10-14-25)35-29(37)21-27(31(35)39)33-17-7-5-6-8-18-34-28-22-30(38)36(32(28)40)24-11-15-26(16-12-24)42-20-4-2/h9-16,27-28,33-34H,3-8,17-22H2,1-2H3

InChI Key

UIZBCCFUSRDCKD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCCCCNC3CC(=O)N(C3=O)C4=CC=C(C=C4)OCCC

Origin of Product

United States

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